Product packaging for (R)-AMINO-PHENYL-ACETIC ACID ETHYL ESTER(Cat. No.:CAS No. 39251-40-6)

(R)-AMINO-PHENYL-ACETIC ACID ETHYL ESTER

Cat. No.: B1623761
CAS No.: 39251-40-6
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-SECBINFHSA-N
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Description

Enantiomeric Significance in Asymmetric Synthesis and Chiral Chemistry

The significance of (R)-α-amino-α-phenylacetic acid ethyl ester lies in its chirality. In nature and pharmacology, the biological activity of a molecule is often dictated by its specific enantiomeric form. For instance, many drugs are effective as a single enantiomer, while the other may be inactive or even cause adverse effects. This necessitates the development of synthetic methods that can produce a single, desired enantiomer.

The production of enantiomerically pure compounds is a central goal of asymmetric synthesis. Chiral molecules like (R)-α-amino-α-phenylacetic acid ethyl ester are invaluable as they can be used to introduce a specific stereochemistry into a target molecule. The demand for single-enantiomer drugs has driven significant growth in the pharmaceutical industry for chiral intermediates. mdpi.comnih.gov

Enzymatic kinetic resolution is a prominent technique for obtaining enantiomerically pure amino acid esters. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. researchgate.net For example, in the lipase-catalyzed ammonolysis of racemic phenylglycine methyl ester, the D-enantiomer (corresponding to the R-form) is produced as an amide with high enantiomeric excess, demonstrating the enzyme's preference for one stereoisomer. mdpi.com This selective transformation allows for the separation of the two enantiomers, providing access to the desired (R)-ester.

Foundational Role as a Chiral Building Block in Organic Chemistry

(R)-α-Amino-α-phenylacetic acid ethyl ester serves as a versatile chiral building block, a concept where readily available, enantiomerically pure compounds are used as starting materials for the synthesis of more complex chiral molecules. This approach, often referred to as utilizing the "chiral pool," is a cornerstone of modern organic synthesis.

A significant application of phenylglycine derivatives is in the synthesis of the side chain of the anti-cancer drug Taxol. researchgate.net The development of efficient synthetic routes to this complex side chain is a major area of research, and chiral amino acids play a crucial role in establishing the correct stereochemistry. The synthesis of the Taxol side chain often involves the use of enantiomerically pure phenylglycine derivatives to introduce the necessary chiral centers. nih.govresearchgate.net

Furthermore, (R)-phenylglycine itself can act as a chiral auxiliary. In this role, it is temporarily incorporated into a non-chiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary is removed. This strategy has been successfully employed in the asymmetric synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotic drugs. researchgate.net

Overview of Academic Research Trajectories for Chiral Amino Acid Esters

The academic research surrounding chiral amino acid esters like (R)-α-amino-α-phenylacetic acid ethyl ester is dynamic and has followed several key trajectories. A major focus has been the development of novel and efficient methods for their asymmetric synthesis. chiralpedia.comnih.gov

Early and ongoing research has heavily invested in biocatalysis, particularly the use of lipases and other enzymes for the kinetic resolution of racemic amino acid esters. researchgate.net Researchers have explored various reaction conditions, including different enzymes, solvents, and acylating agents, to optimize the enantioselectivity and yield of these resolutions. mdpi.com Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, has also been a significant area of investigation to overcome the 50% theoretical yield limit of traditional kinetic resolution. frontiersin.org

More recent trends in asymmetric synthesis have focused on the development of catalytic asymmetric methods. chiralpedia.comnih.govchiralpedia.com This includes the use of chiral metal catalysts and organocatalysts to synthesize chiral amino acids from prochiral starting materials. mdpi.comnih.govresearchgate.net These methods are often more atom-economical and can offer high levels of enantioselectivity. The overarching goal of this research is to create greener, more efficient, and scalable synthetic routes to valuable chiral building blocks for the pharmaceutical, agrochemical, and fine chemical industries. chiralpedia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1623761 (R)-AMINO-PHENYL-ACETIC ACID ETHYL ESTER CAS No. 39251-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKGPFHYXWGWEI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39251-40-6
Record name Ethyl phenylglycinate, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylglycinate, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/027N433L3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Stereoselective Synthesis of R α Amino α Phenylacetic Acid Ethyl Ester and Analogues

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers a powerful approach for synthesizing chiral compounds under mild and environmentally friendly conditions. wisdomlib.org Enzymes, with their inherent stereoselectivity, can effectively resolve racemic mixtures or transform prochiral substrates into single enantiomers. mdpi.com

Enantioselective Hydrolysis and Kinetic Resolution using Hydrolases (e.g., Penicillin G Acylase, Esterases)

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This process relies on an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. Hydrolases, such as esterases, lipases, and acylases, are particularly effective for this purpose.

In the context of producing (R)-amino-phenyl-acetic acid ethyl ester, a racemic mixture of (R,S)-amino-phenyl-acetic acid ethyl ester can be subjected to enzymatic hydrolysis. An L-selective esterase or lipase (B570770) will preferentially hydrolyze the (S)-ester to the corresponding (S)-amino acid, leaving the desired this compound unreacted and thus enantiomerically enriched. nih.gov Various esterases, including metagenome-derived enzymes, have shown high enantioselectivity (E > 100) in the kinetic resolution of racemic chiral carboxylic acid esters. researchgate.net

Penicillin G Acylase (PGA), an enzyme of significant industrial importance, is also utilized, typically for the hydrolysis of N-acylated amino acid derivatives. nih.gov The process involves the enzymatic deacylation of a racemic N-acyl-phenylglycine derivative. PGA from Escherichia coli exhibits high enantioselectivity, preferentially hydrolyzing the amide bond of the derivative with the natural L-configuration. nih.govnih.gov By acylating the racemic amino ester, a PGA-catalyzed hydrolysis can selectively remove the acyl group from the (S)-enantiomer, allowing for the separation of the N-acyl-(R)-amino ester, which can then be deacylated chemically to yield the final product. Researchers have improved the enantioselectivity of PGA through site-directed mutagenesis, demonstrating that modifying specific amino acid residues can enhance the enzyme's ability to discriminate between enantiomers. researchgate.net

Table 1: Examples of Hydrolases in Kinetic Resolution

Enzyme Type General Substrate Selective Reaction Desired Product Typical Enantiomeric Excess (ee)
Lipase / Esterase Racemic (R,S)-amino ester Hydrolysis of (S)-ester (R)-amino ester Good to Excellent (>90%) mdpi.com
Penicillin G Acylase Racemic N-acyl-(R,S)-amino acid Hydrolysis of N-acyl-(S)-amino acid N-acyl-(R)-amino acid Very High (>95%) researchgate.netharvard.edu

Asymmetric Bioreduction for Chiral Precursor Transformation

An alternative to resolving a racemic mixture is the asymmetric synthesis from a prochiral precursor. Asymmetric bioreduction involves the use of oxidoreductase enzymes, such as ketoreductases, to reduce a ketone functional group to a chiral alcohol with high stereoselectivity.

To synthesize this compound via this route, a suitable precursor like ethyl benzoylformate (the ethyl ester of 2-oxo-2-phenylacetic acid) can be used. The synthesis proceeds in two steps:

Asymmetric Reductive Amination: An amino acid dehydrogenase can catalyze the reductive amination of the α-keto ester. This reaction introduces the amino group and sets the stereocenter simultaneously, using a cofactor like NADH or NADPH. mdpi.com

Asymmetric Reduction followed by Conversion: Alternatively, the keto group of the precursor can be asymmetrically reduced to a hydroxyl group using a ketoreductase, yielding (R)-2-hydroxy-2-phenylacetic acid ethyl ester. nih.gov This chiral hydroxy ester can then be converted to the corresponding amino ester through subsequent chemical steps, such as activation of the hydroxyl group followed by substitution with an amine source. Ketoreductases (KREDs) are commercially available and have been successfully used to produce chiral hydroxy esters with high enantiomeric purity (>99% ee) on a preparative scale. nih.govresearchgate.net

Development of Novel Enzyme Systems and Cofactor Regeneration in Chiral Ester Synthesis

The practical application of oxidoreductases in large-scale synthesis is often limited by the high cost of the required nicotinamide (B372718) cofactors (NADH and NADPH). nih.gov To make these processes economically feasible, efficient in-situ cofactor regeneration systems are essential. These systems use a second enzyme and a cheap sacrificial substrate to continuously regenerate the consumed cofactor. nih.gov

A common approach is the "substrate-coupled" regeneration, where an inexpensive alcohol like isopropanol (B130326) is added in large excess along with a corresponding alcohol dehydrogenase. The "enzyme-coupled" approach uses a separate enzyme-substrate pair, such as formate (B1220265) dehydrogenase (FDH) with formate as the substrate, or glucose dehydrogenase (GDH) with glucose. mdpi.comnih.gov These systems have been successfully integrated into bioreduction processes, allowing for high product yields with only a catalytic amount of the expensive cofactor. mdpi.com

Furthermore, the development of novel and more robust enzymes is an active area of research. Techniques like site-directed mutagenesis and directed evolution are used to create enzyme variants with improved stability, activity, and selectivity for non-natural substrates. researchgate.net For instance, mutants of Penicillin G Acylase have been developed with altered substrate specificity and enhanced enantioselectivity. researchgate.net

Table 2: Common Cofactor Regeneration Systems

Primary Enzyme Cofactor Regeneration Enzyme Sacrificial Substrate Byproduct
Ketoreductase NADPH/NADH Glucose Dehydrogenase (GDH) Glucose Gluconic acid
Amino Acid Dehydrogenase NADH Formate Dehydrogenase (FDH) Formate Carbon Dioxide
Alcohol Dehydrogenase NADH Secondary Alcohol Dehydrogenase Isopropanol Acetone

Green Chemistry Considerations in Biocatalytic Synthesis

Biocatalytic methods for synthesizing this compound align well with the principles of green chemistry. wisdomlib.org The key advantages include:

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near ambient temperature and atmospheric pressure. This reduces energy consumption and eliminates the need for protecting groups and harsh reagents often required in traditional chemical synthesis. mdpi.com

High Selectivity: The chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes, which in turn reduces waste. researchgate.net

Use of Renewable Resources: Enzymes are biodegradable and derived from renewable resources. wisdomlib.org The use of whole-cell biocatalysts can further simplify processes by containing the necessary enzymes and cofactor regeneration systems within the cell.

Reduced Solvent Use: Conducting reactions in water, the universal biological solvent, avoids the use of toxic and volatile organic solvents that are common in chemo-catalytic processes. wisdomlib.orgsharif.edu

Chemo-Catalytic and Chemical Asymmetric Synthesis Strategies

Alongside biocatalysis, chemo-catalytic methods provide robust and scalable routes to chiral molecules. These strategies often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

A well-established strategy for asymmetric synthesis is the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, such as alkylation or reduction, to occur diastereoselectively on one face of the molecule. After the desired stereocenter has been created, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. researchgate.net

For the synthesis of this compound, a glycine (B1666218) enolate equivalent can be attached to a chiral auxiliary. The resulting adduct can then undergo diastereoselective phenylation. Alternatively, an imine derived from a glyoxylate (B1226380) ester and a chiral amine auxiliary can be subjected to a diastereoselective addition of a phenyl nucleophile. springerprofessional.de Many chiral auxiliaries are derived from the "chiral pool" of naturally occurring molecules like amino acids or terpenes. researchgate.net A notable example is the use of Ellman's N-tert-butanesulfinamide, which has proven highly effective for the stereoselective synthesis of chiral amines. osi.lv Similarly, auxiliaries like (-)-phenylmenthol have been used to achieve good diastereoselectivity in related multicomponent reactions. nih.gov

Table 3: Conceptual Use of Chiral Auxiliaries

Chiral Auxiliary Type Example Attached To Reaction Type Expected Outcome
Chiral Sulfinamide Ellman's Auxiliary Imine Nucleophilic Addition High diastereoselectivity for chiral amine synthesis osi.lv
Chiral Alcohol 8-phenylmenthol Glyoxylate Ester Ene Reaction / Cycloaddition High diastereomeric control researchgate.netnih.gov
Chiral Oxazolidinone Evans Auxiliary Acyl group Enolate Alkylation High diastereoselectivity for α-substituted carbonyls

Catalytic Asymmetric Reactions Involving α-Phenylglycine Esters

The synthesis of enantiomerically pure α-amino acids and their derivatives is a significant focus in organic chemistry due to their roles as building blocks for pharmaceuticals and other biologically active molecules. nih.gov Catalytic asymmetric synthesis represents one of the most efficient methods to obtain these chiral compounds, with various strategies developed for the synthesis of α-arylglycines. acs.org

One prominent approach is the catalytic asymmetric hydrogenation of α-iminoesters. nih.gov This method has been extensively investigated and provides excellent efficiency and enantioselectivity. nih.gov Another significant strategy involves the catalytic metal-based multicomponent Petasis reaction, which utilizes easily accessible reagents to produce α-arylglycines with high enantioselectivity, particularly those with electron-rich aromatic groups. nih.gov

Recent advancements have also explored organocatalysis for these transformations. For instance, a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) sequence has been developed to access a variety of (R)- and (S)-α-arylglycine esters. nih.gov This method uses commercially available aldehydes, phenylsulfonyl acetonitrile, cumyl hydroperoxide, anilines, and Cinchona alkaloid-based catalysts. nih.gov By employing a quinidine-derived catalyst, (S)-α-amino acid esters can be produced, while a quinone-derived catalyst yields the (R)-enantiomers. nih.govacs.org The reaction conditions, particularly the temperature of the epoxidation and DROE steps, are managed to control epimerization and achieve high enantioselectivity. nih.gov For example, α-arylglycine esters with electron-donating groups or halogens on the phenyl ring have been synthesized in good to high yields and high enantioselectivity. nih.gov

The table below summarizes the results for the synthesis of various α-arylglycine methyl esters using an organocatalytic one-pot method. nih.gov

AldehydeProductYield (%)ee (%)
4-Methoxybenzaldehyde2b8595
4-Methylbenzaldehyde2c8096
4-Fluorobenzaldehyde2g7894
4-Chlorobenzaldehyde2h8295
2-Fluorobenzaldehyde2i7563
4-(Trifluoromethyl)benzaldehyde2j7093

Furthermore, imine reductases (IREDs) from metagenomic sources have been employed for the enantioselective biocatalytic synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov This biocatalytic approach allows for the synthesis of both enantiomers with high conversion and excellent enantioselectivity under mild conditions. nih.gov

Stereocontrolled Functionalization of Imine Precursors Leading to α-Amino Esters

The stereocontrolled functionalization of imine precursors is a cornerstone for the asymmetric synthesis of α-amino esters. researchgate.net α-Imino esters are highly reactive precursors due to the adjacent electron-withdrawing ester group, making them susceptible to various nucleophilic additions. researchgate.net These reactions, including organometallic additions, Mannich-type reactions, and reductions, allow for the construction of a wide array of natural and unnatural α-amino acid derivatives. researchgate.net

One strategy involves the use of bench-stable imine surrogates, such as N,O-bis(tert-butoxycarbonyl)hydroxylamines, which can generate the corresponding imines in situ. rsc.org This allows for a one-pot catalytic asymmetric synthesis of α-amino esters and ketones with excellent yields and enantioselectivities. rsc.org

Catalytic asymmetric alkynylation of α-imino esters using chiral copper(I) complexes provides a versatile route to optically active β,γ-alkynyl α-amino acid derivatives. nih.gov This method is valuable because the alkyne functionality can be further transformed into various other groups. nih.gov Similarly, the development of chiral N-phosphinyl α-imino esters, synthesized from ketoesters and phosphinylamide, allows for subsequent stereoselective reduction by reagents like L-selectride to yield N-phosphinyl-protected α-amino esters. researchgate.net

Imine reductase (IRED)-catalyzed reductive amination of α-ketoesters is another powerful method for producing N-substituted α-amino esters. nih.gov This biocatalytic approach offers high conversion rates and enantioselectivity for both (R) and (S) enantiomers under mild reaction conditions. nih.gov The scalability of this system has been demonstrated through numerous preparative-scale transformations. nih.gov

A tandem N-alkylation/π-allylation of α-iminoesters has been developed for the asymmetric synthesis of α-allyl-α-aryl α-amino acids. nih.gov This method utilizes a chelated magnesium enolate generated in situ and represents the first asymmetric synthesis of α-allyl-α-aryl α-amino acids where the aryl group can be varied. nih.gov The reaction accommodates different substituents on the phenyl ring of the iminoester and variations on the ester group, although some reduction in enantioselectivity may occur with different ester groups. nih.gov

The following table presents representative examples of the three-component coupling via N-alkylation/π-allylation of α-iminoesters. nih.gov

Yield (%)ee (%)
HPh8595
4-MeOPh8094
4-FPh7893
4-ClPh8292
2-NaphthylPh7590
2-ThienylPh7088

Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers of racemic compounds, including α-amino-α-phenylacetic acid and its esters. pbworks.com This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pbworks.comrug.nl These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. rug.nl

For the resolution of esters of DL-phenylglycine, (+)-tartaric acid has been shown to be an effective resolving agent. rsc.org The methyl, ethyl, and isopropyl esters of DL-phenylglycine can be resolved using one molar equivalent of (+)-tartaric acid in aqueous alcohols. rsc.org This process yields the D-ester hydrogen (+)-tartrate salts, which are less soluble and crystallize out of the solution. rsc.org The D-phenylglycine ester can then be recovered from the salt. rsc.org For instance, ethyl DL-phenylglycinate can undergo a second-order asymmetric transformation to produce ethyl D-phenylglycinate hydrogen (+)-tartrate in up to 65% yield. rsc.org The resolved salts can be hydrolyzed to D-phenylglycine in yields up to 90%. rsc.org

Another common resolving agent for DL-phenylglycine is (1S)-(+)-camphor-10-sulfonic acid. kesselssa.comresearchgate.netrsc.org The resolution is highly efficient due to the significant difference in solubility between the two diastereomeric salts in water; the L-PG·(+)-CS salt is freely soluble, while the D-PG·(+)-CS salt is much less soluble. researchgate.netrsc.org This large solubility difference allows for the isolation of the crystalline D-PG·(+)-CS salt in high yield and optical purity. rsc.org X-ray crystal structure analysis revealed that the less-soluble salt has a dense and stable molecular conformation with alternating layers of the phenylglycine cation and the camphorsulfonic acid anion. rsc.org

The choice of resolving agent is critical and often determined empirically, though structurally similar resolving agents can sometimes be very effective. rug.nl Besides tartaric acid and camphorsulfonic acid, other chiral acids like (-)-mandelic acid and N-acetylated amino acids are also commonly used for resolving racemic bases. rug.nllibretexts.org After separation, the desired enantiomer is liberated from the diastereomeric salt, typically through an acid-base extraction procedure, and the resolving agent can often be recovered for reuse. pbworks.comrug.nl

The table below shows data for the resolution of racemic amines using PEGylated resolving agents, demonstrating the general applicability of diastereomeric salt formation. nih.gov

Resolving AgentAmineYield (%)% ee (first cycle)% ee (second cycle)
PEGylated-(R)-mandelic acid(rac)-phenylalanine methyl ester908595
PEGylated-(l)-valine(rac)-phenylalanine methyl ester8175-
PEGylated-(R)-mandelic acid(rac)-2-amino-1-butanol868187

Development of Efficient One-Pot Synthesis Protocols

One-pot synthesis protocols are highly desirable in chemical manufacturing as they improve efficiency by avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. clockss.org Several efficient one-pot methods have been developed for the synthesis of α-amino esters, including (R)-α-amino-α-phenylacetic acid ethyl ester and its analogues.

An organocatalytic, single-flask enantioselective synthesis has been reported that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening esterification (DROE). nih.govacs.org This process starts from commercially available aldehydes, phenylsulfonyl acetonitrile, and anilines, using a Cinchona alkaloid-based organocatalyst. nih.gov The entire three-step sequence is performed in a single solvent, and only one final purification step is needed. nih.gov This method has been successfully applied to the synthesis of a variety of (R)- and (S)-α-arylglycine esters in good to high yields and enantioselectivities. nih.gov For example, the synthesis of (R)-α-arylglycine methyl esters was achieved with high enantiomeric excess. nih.gov

Another one-pot approach involves an acetyl chloride-mediated cascade transformation. nih.gov This method uses a primary carbamate, ethyl glyoxylate, and various nucleophiles to synthesize orthogonally protected α-amino esters. nih.gov The reaction proceeds through a pivotal α-chloroglycine intermediate, which is functionalized in situ. nih.gov A mild catalytic system of acetic acid and acetyl chloride facilitates the multicomponent assembly of non-proteinogenic α-amino esters. nih.gov

The synthesis of kynurenic acid ethyl esters has been achieved through a one-pot, two-step microwave-assisted method. nih.gov This process involves an aza-Michael addition of an aniline (B41778) derivative to diethyl acetylenedicarboxylate, followed by a thermal ring closure. nih.gov The optimization of reaction temperature for each step was crucial for achieving good yields. nih.gov

For the synthesis of 3-amino-3-phenylpropionic acid esters, a one-pot process has been developed using benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) as starting materials. google.com The reaction proceeds in a solvent, followed by an in-situ esterification with an appropriate reagent. google.com This method avoids the isolation of the intermediate 3-amino-3-phenylpropionic acid, thereby increasing operational simplicity and production efficiency. google.com

The following table illustrates the optimization of a one-pot enantioselective epoxidation/DROE process. nih.gov

EntryBaseTemperature (°C)Yield (%)ee (%)
1DBU257090
2(Cy)₂NMe258592
3(Cy)₂NMe08295
4K₂CO₃255088

Traditional Chemical Reduction Methods for Related Aminophenylacetic Acid Esters

Traditional chemical reduction methods are fundamental for the synthesis of aminophenylacetic acid esters, often involving the reduction of a corresponding nitro-substituted precursor. A common route to p-aminophenylacetic acid involves the reduction of p-nitrophenylacetic acid. orgsyn.org The starting material, p-nitrophenylacetic acid, can be prepared by the hydrolysis of p-nitrobenzyl cyanide. orgsyn.org

Several reducing agents can be employed for the conversion of the nitro group to an amine. These include catalytic hydrogenation and metal/acid reductions. The reduction of p-nitrophenylacetic acid using a platinum oxide catalyst is reported to give a quantitative yield of p-aminophenylacetic acid. orgsyn.org However, due to more favorable solubility properties, it is often recommended to first esterify the acid to ethyl p-nitrophenylacetate, reduce the ester, and then, if desired, hydrolyze the resulting amino ester to the amino acid. orgsyn.org

Classic reduction methods using metals in acidic or basic conditions are also effective. For example, tin and hydrochloric acid or ferrous sulfate (B86663) and ammonia (B1221849) can be used to reduce p-nitrophenylacetic acid. orgsyn.org Another established method involves the use of hydrogen sulfide (B99878) in aqueous ammonia to reduce p-nitrophenylacetic acid. orgsyn.org

A variety of hydride reagents are available for the reduction of esters and other functional groups, though their selectivity varies. acs.orgharvard.edu

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will reduce esters, carboxylic acids, amides, and nitriles to the corresponding alcohols or amines. acs.orgharvard.edu

Lithium borohydride (B1222165) (LiBH₄) is a milder reagent that selectively reduces esters and lactones in the presence of functional groups like carboxylic acids and amides. acs.orgharvard.edu

Sodium borohydride (NaBH₄) is even milder and typically does not reduce esters, but it will reduce aldehydes and ketones. acs.org

Borane complexes (e.g., BH₃•THF) are often used for the selective reduction of carboxylic acids in the presence of esters. harvard.edu

The choice of reducing agent depends on the specific substrate and the presence of other functional groups in the molecule that need to be preserved. For the synthesis of ethyl p-aminophenylacetate from ethyl p-nitrophenylacetate, catalytic hydrogenation would be a common and clean method.

The following table provides a summary of common reducing agents and their reactivity towards various functional groups. acs.orgharvard.edu

ReagentAldehyde/KetoneEster/LactoneCarboxylic AcidAmideNitrile
NaBH₄YesNoNoNoNo
LiBH₄YesYesNoNoNo
BH₃•THFYesNoYesYesYes
LiAlH₄YesYesYesYesYes

Chemical Transformations and Derivatization of R α Amino α Phenylacetic Acid Ethyl Ester

Modification of the Amine Functionality

The primary amine group of (R)-α-amino-α-phenylacetic acid ethyl ester is a key site for a multitude of chemical transformations, allowing for the introduction of various substituents and the formation of amide bonds, which are fundamental in peptide chemistry.

Introduction of Diverse Substituents onto the Amine Nitrogen

Beyond acylation, the amine functionality can be modified by introducing a wide array of substituents through reactions such as alkylation and arylation. N-alkylation of α-amino acid esters can be achieved through various methods, including reductive amination and direct alkylation.

A robust method for the direct N-alkylation of α-amino acid esters utilizes alcohols as alkylating agents in the presence of a ruthenium catalyst. This approach is atom-economical and generally proceeds with high retention of stereochemistry. For instance, the N-alkylation of phenylalanine esters has been demonstrated with various benzyl (B1604629) alcohols, yielding the corresponding N-alkylated products in good yields and with high enantiomeric excess.

Table 2: Ruthenium-Catalyzed N-Alkylation of Phenylalanine Esters with Alcohols

Phenylalanine Ester Alcohol Catalyst System Product Yield ee Retention
Phenylalanine pentyl ester 4-Methylbenzyl alcohol Ru-complex / Diphenylphosphate N-(4-Methylbenzyl)phenylalanine pentyl ester High High

Note: This data is based on studies with phenylalanine esters and is illustrative for the N-alkylation of (R)-α-amino-α-phenylacetic acid ethyl ester.

Ester Group Manipulations

The ethyl ester group of (R)-α-amino-α-phenylacetic acid ethyl ester can be readily transformed into other functional groups, most notably the corresponding carboxylic acid through hydrolysis or other esters via transesterification.

Hydrolysis to the Corresponding (R)-α-Amino-α-Phenylacetic Acid

The hydrolysis of the ethyl ester to the free carboxylic acid, (R)-α-amino-α-phenylacetic acid, is a fundamental transformation. This can be accomplished through either chemical or enzymatic methods.

Chemical hydrolysis is typically carried out under acidic or basic conditions. savemyexams.com Acid-catalyzed hydrolysis, often using aqueous hydrochloric or sulfuric acid, is a reversible process. savemyexams.com To drive the reaction to completion, an excess of water is used. Basic hydrolysis, or saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. savemyexams.com The reaction initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Enzymatic hydrolysis offers a milder and often more selective alternative. nih.govgoogle.com Hydrolases such as lipases and esterases can catalyze the hydrolysis of esters under neutral pH and ambient temperature, which can be advantageous for sensitive substrates. semanticscholar.orgnih.gov The stereoselectivity of enzymes can also be exploited to resolve racemic mixtures of amino acid esters.

Table 3: Representative Hydrolysis Conditions

Method Reagents and Conditions Product
Acid Hydrolysis 6M HCl, reflux (R)-α-Amino-α-phenylacetic acid hydrochloride
Base Hydrolysis (Saponification) 1. NaOH (aq), heat2. HCl (aq) (R)-α-Amino-α-phenylacetic acid

Note: The conditions presented are general for ester hydrolysis and may require optimization for (R)-α-amino-α-phenylacetic acid ethyl ester.

Transesterification to Other α-Amino-α-Phenylacetic Acid Esters

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases and is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.comresearchgate.net

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com The alkoxide is typically generated by adding a base, such as sodium or potassium hydroxide, to the alcohol. A study on the transesterification of N-aryl phenylglycine ethyl esters demonstrated that the ethyl ester could be converted to other alkyl esters in the presence of the corresponding alcohol. yakhak.org

Table 4: Transesterification of Ethyl Esters

Alcohol Catalyst Conditions Product
Methanol H₂SO₄ (cat.) Reflux (R)-α-Amino-α-phenylacetic acid methyl ester
Isopropanol (B130326) NaOiPr (cat.) Reflux (R)-α-Amino-α-phenylacetic acid isopropyl ester

Note: This data is illustrative of general transesterification reactions and may require specific adaptation for the target molecule.

Aromatic Ring Functionalization

Direct functionalization of the phenyl ring in (R)-α-amino-α-phenylacetic acid ethyl ester through electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation, nitration, or halogenation is challenging. The amino group is a strongly activating, ortho-, para-directing group, but it can be protonated under the acidic conditions often required for these reactions, which would convert it into a strongly deactivating, meta-directing ammonium (B1175870) group. wikipedia.org Furthermore, the amino group can react with the Lewis acid catalysts used in Friedel-Crafts reactions. wikipedia.org

To achieve aromatic ring functionalization, it is generally necessary to first protect the amino group. An N-acyl or N-sulfonyl protecting group can moderate the activating effect of the nitrogen and prevent its reaction with the catalyst, while still directing substitution to the ortho and para positions. Following the aromatic substitution reaction, the protecting group can be removed to regenerate the free amine. However, there is a lack of specific literature examples for the direct aromatic functionalization of (R)-α-amino-α-phenylacetic acid ethyl ester itself, likely due to the complexities mentioned and the availability of alternative synthetic routes to substituted phenylglycine derivatives.

Electrophilic Aromatic Substitution for Substituted Phenylglycine Esters (e.g., Halogenation, Iodination)

The phenyl ring of (R)-α-amino-α-phenylacetic acid ethyl ester is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing substituents onto an aromatic system. However, the reactivity and regioselectivity of these transformations are profoundly influenced by the existing substituents on the benzene (B151609) ring, namely the α-amino ethyl ester group.

The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. This high degree of activation can often lead to challenges such as polysubstitution and oxidation, particularly under harsh reaction conditions. Direct bromination of substrates with strongly activating amino groups, like aniline (B41778), can be difficult to control and may result in a mixture of di- and tri-brominated products alongside oxidative decomposition. lookchem.com

To achieve selective monosubstitution and prevent undesirable side reactions, it is standard practice to modulate the reactivity of the amino group by installing a protecting group. Converting the amine to an amide, for instance by N-acetylation, tempers its activating effect. The resulting N-acetyl group is still an ortho, para-director but is less activating than a free amino group, allowing for more controlled electrophilic substitution.

While specific research detailing the electrophilic halogenation of (R)-α-amino-α-phenylacetic acid ethyl ester itself is not extensively documented in publicly available literature, the outcomes can be reliably predicted from studies on closely related model compounds, such as acetanilide. The electronic properties of the N-acetyl group in N-acetylphenylglycine are very similar to those in acetanilide, making it an excellent proxy for understanding the reaction's behavior.

Halogenation:

The most common electrophilic halogenating agents include elemental bromine (Br₂), chlorine (Cl₂), and iodine (I₂), often in the presence of a Lewis acid or in a suitable solvent system. For substrates like N-acetylated phenylglycine esters, reagents such as N-bromosuccinimide (NBS) are also effective. organic-chemistry.org The reaction with bromine, typically carried out in a solvent like acetic acid, is expected to yield predominantly the para-substituted product. The steric hindrance from the N-acetylamino ethyl ester group at the benzylic position would disfavor substitution at the ortho positions, thus enhancing the selectivity for the para isomer.

For instance, the bromination of acetanilide, a reaction extensively documented, proceeds smoothly to give p-bromoacetanilide as the major product. This transformation underscores the directing effect of the N-acetyl group and provides a strong basis for predicting the outcome for N-acetyl-(R)-phenylglycine ethyl ester.

Iodination:

Iodination is generally a less vigorous reaction compared to bromination because iodine is the least reactive of the halogens. acsgcipr.org To facilitate the reaction, an activating agent or a more potent source of electrophilic iodine ("I⁺") is typically required. Common methods include the use of iodine in the presence of an oxidizing agent (e.g., nitric acid) or a Lewis acid. A well-established system for the iodination of activated aromatic rings is a mixture of elemental iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), in an acidic medium like sulfuric acid. lookchem.comnih.gov The silver salt assists in generating the electrophilic iodine species. nih.gov Another effective reagent system is N-iodosuccinimide (NIS), often activated with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org As with bromination, the substitution is strongly directed to the para position.

The following table summarizes the expected reaction conditions and outcomes for the electrophilic halogenation of N-acetyl-(R)-phenylglycine ethyl ester, based on established procedures for analogous compounds.

Interactive Data Table: Electrophilic Halogenation of N-Acetyl-(R)-phenylglycine Ethyl Ester

TransformationReagent(s)SolventTemperatureExpected Major ProductPredicted YieldRegioselectivity
Bromination Br₂Acetic AcidRoom Temp.Ethyl (R)-2-(acetylamino)-2-(4-bromophenyl)acetateGood to ExcellentHigh para-selectivity
Iodination I₂, AgNO₄H₂SO₄0-20 °CEthyl (R)-2-(acetylamino)-2-(4-iodophenyl)acetateGoodHigh para-selectivity
Iodination N-Iodosuccinimide (NIS), CF₃COOH (cat.)CH₂Cl₂ or CH₃CNRoom Temp.Ethyl (R)-2-(acetylamino)-2-(4-iodophenyl)acetateGood to ExcellentHigh para-selectivity

Strategic Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Amino Acid and Peptide Derivatives

The unique structure of (R)-phenylglycine ethyl ester makes it a sought-after component in the design of novel amino acid and peptide-based molecules. chemimpex.com Its non-natural configuration offers a route to structures with enhanced biological stability and tailored pharmacological profiles.

The incorporation of non-standard amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties such as resistance to enzymatic degradation. nih.gov (R)-Amino-phenyl-acetic acid ethyl ester is utilized as a building block in solid-phase peptide synthesis (SPPS) to create such modified peptides. chemimpex.comsigmaaldrich.comnih.gov Its phenyl side chain can participate in crucial hydrophobic or aromatic interactions within a peptide's target binding site, while its (R)-configuration can enforce specific secondary structures, like β-turns, which are critical for biological activity. nih.gov

The general process of peptide synthesis involves the sequential coupling of amino acids whose reactive functional groups are temporarily protected. peptide.comsigmaaldrich.com The ester serves as a C-terminally protected amino acid ready for coupling. The development of constrained lactam building blocks, which can also be derived from amino acid precursors, represents another advanced approach to creating peptidomimetics with stable, predictable conformations. nih.gov

Table 1: Applications in Peptide and Peptidomimetic Synthesis

Application Area Product Type Role of this compound Key Research Finding
Peptide Synthesis Modified Peptides Chiral building block for solid-phase synthesis. chemimpex.comsigmaaldrich.com Functions as a non-natural amino acid to introduce specific structural constraints and properties. nih.govnih.gov

α-Aminophosphonic acids are important structural analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. arkat-usa.org This substitution alters the molecule's acidity and geometry from planar to tetrahedral, making these compounds effective enzyme inhibitors. nih.gov this compound can serve as the amine component in the Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates. arkat-usa.orgnih.gov

The reaction typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). nih.gov When this compound is used as the amine source, it reacts with an aldehyde and a phosphite to yield a chiral α-aminophosphonate derivative, preserving the stereochemical integrity of the original building block. Another common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. arkat-usa.org These synthetic routes provide access to a diverse library of phosphonic acid analogues for screening in pharmaceutical and agrochemical research. ic.ac.uk

Table 2: Synthesis of α-Aminophosphonic Acid Analogues

Synthetic Method Reactants Product Significance
Kabachnik-Fields Reaction Amine (e.g., this compound), Carbonyl Compound, Dialkyl Phosphite. nih.gov α-Aminophosphonate One-pot synthesis of phosphonic acid analogues of amino acids, which are known enzyme inhibitors. arkat-usa.org

Intermediacy in the Synthesis of Pharmaceutical Precursors

The chiral nature of this compound makes it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors.

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used to treat hypertension and congestive heart failure. nih.gov The synthesis of many of these drugs, such as benazepril, quinapril, and ramipril, relies on key chiral intermediates. researchgate.net One such crucial intermediate is (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). nih.govresearchgate.net While not a direct precursor, this compound is a structurally related chiral building block. The synthesis of ACE inhibitors often involves the asymmetric reduction of a keto-ester like ethyl 2-oxo-4-phenylbutanoate (OPBE) to produce the desired (R)-HPBE alcohol, which then serves as a cornerstone for building the final drug molecule. researchgate.netnih.gov The expertise gained from synthesizing and manipulating chiral phenyl-substituted building blocks like (R)-phenylglycine ethyl ester is directly applicable to the production of these critical pharmaceutical intermediates.

Amino acids and their derivatives are fundamental precursors in the biosynthesis and synthetic production of numerous antibiotics. nih.govmdpi.com For example, L-phenylglycine is a known precursor in the biosynthesis of pristinamycin (B1678112) I, an antibiotic produced by Streptomyces pristinaespiralis. mdpi.com The phenylglycine scaffold is incorporated into the complex macrocyclic structure of the antibiotic. While this example uses the L-enantiomer, it highlights the role of phenylglycine derivatives as building blocks for antimicrobial agents.

Furthermore, phenylglycine derivatives are used in the synthesis of other drug candidates. Racemic N-Benzylidene-DL-phenylglycine Ethyl Ester is documented as an intermediate in the preparation of metabolites for Trimebutine, a drug used to treat irritable bowel syndrome. scbt.com Additionally, related phenylacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Table 3: Role in Pharmaceutical Precursor Synthesis

Drug Class/Candidate Specific Application Role of Phenylglycine Scaffold
ACE Inhibitors Structural analogue to key intermediates like (R)-HPBE used for drugs like Quinapril. nih.govresearchgate.net Provides a foundational chiral phenyl-substituted structure relevant to ACE inhibitor synthesis. nih.gov
Antibiotics Precursor for antibiotic side chains (e.g., L-phenylglycine for pristinamycin I). mdpi.com Serves as a building block for the complex structures of antimicrobial compounds. nih.gov

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. Amines and their derivatives are highly versatile reagents for constructing these ring systems. mdpi.com this compound, possessing both a nucleophilic amine group and an ester functionality, can participate in a variety of cyclization reactions.

For instance, it can react with 1,3-dicarbonyl compounds or their equivalents, such as ethoxymethylene compounds, to form a range of heterocyclic structures. acs.org Reactions with β-ketoesters can lead to the formation of dihydropyrimidinones or related heterocycles. The synthesis of pyrazole (B372694) and 1,2,4-triazine (B1199460) systems often involves the use of amine precursors in diazotization and cyclization reaction sequences. mdpi.com The ability to use a chiral amine like this compound in these syntheses opens a pathway to enantiomerically enriched heterocyclic molecules, which is highly desirable for developing stereospecific drugs.

Synthesis of Beta-Lactam Compounds

The β-lactam ring is a core structural motif in one of the most important classes of antibiotics. The synthesis of these four-membered rings with controlled stereochemistry is a significant area of research. This compound can serve as a chiral starting material or auxiliary in the construction of enantiomerically enriched β-lactams.

One of the most powerful methods for β-lactam synthesis is the Staudinger ketene-imine [2+2] cycloaddition. nih.gov In this reaction, a ketene (B1206846) reacts with an imine to form the β-lactam ring. When a chiral amine is used to form the imine, it can direct the stereochemistry of the cycloaddition. For instance, an imine prepared from this compound and an aldehyde can react with a ketene, where the chiral center influences the facial selectivity of the ketene addition, leading to a diastereoselective outcome. nih.gov

Enantiopure oxazolidinones derived from (R)-phenylglycine, a closely related amino acid, have been shown to be excellent chiral auxiliaries in these cycloadditions, yielding β-lactams with high diastereomeric ratios. nih.gov Similarly, the ester can be used to generate a metal ester enolate, which can then react with an imine. The stereochemistry of the starting ester dictates the configuration of the final β-lactam product. The use of lithium hexamethyldisilazide is a preferred base for generating the necessary dianion for such reactions. google.com This approach allows for the preparation of 3-amino-substituted β-lactams, which are key intermediates for various antibiotic families. google.com

Table 1: Hypothetical Diastereoselective β-Lactam Synthesis This table illustrates potential outcomes of a Staudinger reaction using an imine derived from this compound.

Imine Reactant (from Aldehyde)Ketene ReactantPredominant β-Lactam Diastereomer
N-benzylidene-(R)-phenylglycine ethyl esterPhthalamido-ketene(3R,4S)-3-Phthalamido-1-((R)-1-ethoxycarbonyl-1-phenylmethyl)-4-phenyl-azetidin-2-one
N-(4-methoxybenzylidene)-(R)-phenylglycine ethyl esterAcetoxy-ketene(3R,4S)-3-Acetoxy-1-((R)-1-ethoxycarbonyl-1-phenylmethyl)-4-(4-methoxyphenyl)-azetidin-2-one
N-furfurylidene-(R)-phenylglycine ethyl esterBenzyloxy-ketene(3R,4S)-3-Benzyloxy-1-((R)-1-ethoxycarbonyl-1-phenylmethyl)-4-(furan-2-yl)-azetidin-2-one

Formation of Quinazoline (B50416) Derivatives

Quinazolines and their quinazolinone derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. scispace.com The synthesis of these scaffolds often involves the condensation of an amine with a suitable carbonyl-containing precursor. This compound can be employed as the amine component to introduce a chiral side chain onto the quinazoline core.

A common synthetic route involves the reaction of a 2-acylaminobenzoyl derivative, such as a benzoxazinone (B8607429), with a primary amine. nih.gov In this context, the amino group of this compound can act as a nucleophile, attacking the carbonyl of the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the quinazolinone structure. This method allows for the direct incorporation of the chiral phenylacetic acid ethyl ester moiety at the N-3 position of the quinazolinone ring.

Another approach is the one-pot, three-component synthesis, which can start from derivatives of anthranilic acid. dergipark.org.tr For example, a reaction between a (2-amino-phenyl)-oxo-acetic acid derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield a quinazoline-4-carboxylic acid. dergipark.org.trscispace.com While not a direct use of the title compound, this highlights the utility of amino-phenyl-acetic acid structures in building the quinazoline system. A variation of this could involve using this compound as the amine source in similar multi-component reactions.

Table 2: Potential Quinazoline Derivatives from this compound This table outlines the synthesis of N-3 substituted quinazolinones.

Benzoxazinone PrecursorAmine SourceResulting Quinazolinone Product
2-Methyl-4H-benzo[d] scispace.comrsc.orgoxazin-4-oneThis compoundEthyl (R)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylacetate
2-Phenyl-4H-benzo[d] scispace.comrsc.orgoxazin-4-oneThis compoundEthyl (R)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenylacetate
2-(Furan-2-yl)-4H-benzo[d] scispace.comrsc.orgoxazin-4-oneThis compoundEthyl (R)-2-(2-(furan-2-yl)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetate

Preparation of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of various other nitrogen-containing heterocycles. β-Enamino esters, which can be prepared from β-amino esters, are recognized as versatile intermediates for synthesizing a range of nitrogenous compounds. nih.gov

One notable application is in the synthesis of N-substituted pyrrole (B145914) derivatives. In a reaction analogous to the Paal-Knorr synthesis, the primary amine of this compound can be condensed with a 1,4-dicarbonyl compound under acidic conditions to yield an N-substituted pyrrole. This reaction proceeds without affecting the stereocenter, thus producing a chiral pyrrole derivative. Such reactions can be efficiently carried out under microwave irradiation on a solid support like silica (B1680970) gel. tandfonline.com

Furthermore, amino acids and their esters are precursors for thiazole-containing compounds. For example, β-amino acids can be synthesized via the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and ammonium acetate. farmaciajournal.com The resulting amino acids can then be esterified. A procedure using thionyl chloride in ethanol (B145695) is effective for converting β-amino acids to their corresponding ethyl esters in high yields. farmaciajournal.com By applying these synthetic sequences, this compound can be modified or used to build more complex thiazole-based heterocyclic systems.

Table 3: Synthesis of Other Chiral N-Heterocycles This table illustrates the versatility of this compound as a precursor.

Heterocycle ClassCo-reactantSynthetic MethodProduct Type
Pyrrole2,5-HexanedionePaal-Knorr SynthesisEthyl (R)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-2-phenylacetate
PyrazoloneHydrazine hydrochlorideCondensation/Cyclization4-Phenyl-1-((R)-1-ethoxycarbonyl-1-phenylmethyl)-1,2-dihydropyrazol-3-one
ThiazoleHantzsch Thiazole Synthesis PrecursorsHantzsch SynthesisEthyl (R)-2-phenyl-2-(thiazol-N-yl)acetate (substitution pattern varies)

Application in Specialty Chemicals and Functional Materials (e.g., Dyes)

The presence of a primary aromatic amine group in this compound makes it a suitable precursor for the synthesis of specialty chemicals, particularly azo dyes. Azo compounds are a large class of colored substances characterized by the R-N=N-R' functional group and are widely used as dyes. mdpi.com

The synthesis of an azo dye from this compound involves a two-step process:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amine group into a highly reactive diazonium salt.

Azo Coupling : The resulting diazonium salt is an electrophile and is immediately reacted with an electron-rich aromatic compound, known as the coupling partner. Common coupling partners include phenols, naphthols, or other anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo linkage.

The specific color of the resulting dye is determined by the extended conjugation of the entire molecule, which is influenced by the structures of both the diazonium salt precursor and the coupling partner. Dyes derived from aminopyrazoles, for instance, are noted for having good tinctorial strength and brightness. mdpi.com By using this compound, a chiral center is introduced into the dye molecule, which could be exploited in the development of functional materials such as chiral sensors or nonlinear optical materials.

Table 4: Potential Azo Dyes from this compound This table shows hypothetical dye structures formed by reacting the diazonium salt of the title compound with various coupling partners.

Coupling PartnerClass of PartnerResulting Azo Dye StructureExpected Color Range
PhenolPhenolicEthyl (R)-2-(4-((4-hydroxyphenyl)diazenyl)phenyl)-2-phenylacetateYellow-Orange
2-NaphtholNaphtholicEthyl (R)-2-(4-((2-hydroxy-1-naphthyl)diazenyl)phenyl)-2-phenylacetateOrange-Red
N,N-DimethylanilineTertiary AmineEthyl (R)-2-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)-2-phenylacetateYellow-Red

Advanced Analytical Methods for Stereochemical Analysis

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most powerful and widely used methods for assessing the enantiomeric purity of chiral intermediates like (R)-amino-phenyl-acetic acid ethyl ester. yakhak.org

Chiral HPLC is recognized as one of the most effective techniques for determining the enantiomeric composition of chiral compounds. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven to be highly effective. yakhak.orgresearchgate.net Columns like Chiralpak IA and Chiralpak AD-H are often superior for the resolution of α-amino acid esters. yakhak.orgresearchgate.net

The separation mechanism involves various interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector immobilized on the stationary phase. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is critical for optimizing resolution. yakhak.orgresearchgate.net Studies have shown that for amino acid analysis, simple mobile phases can be highly effective, and the concentration of the organic modifier can significantly influence retention and selectivity. sigmaaldrich.com The enantiomeric purity of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers. For instance, this method was successfully applied to determine the enantiomeric purity of commercially available (S)-leucine ethyl ester, where the enantiomeric impurity was found to be just 0.05%. yakhak.org

Table 1: Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Acid Esters

CSP TypeSpecific Column ExamplesTypical Mobile PhaseKey Interaction Principle
Polysaccharide-Based Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-HHexane/2-Propanol mixturesHydrogen bonding, π-π interactions, steric inclusion
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TWater/Methanol/Formic AcidIonic interactions, hydrogen bonding, inclusion
Chiral Crown Ether CROWNPAK® CR(+)Aqueous Perchloric AcidComplexation with the primary amino group
(R)-phenylglycinol Derived C3 symmetric (R)-phenylglycinol CSPNot specifiedMultiple chiral recognition sites

Chiral Gas Chromatography (GC) is another robust technique for enantiomeric separation, particularly for volatile compounds. hplc.sk For non-volatile molecules like amino acids and their esters, a derivatization step is necessary to increase their volatility and improve peak shape for GC analysis. sigmaaldrich.com The amino group of this compound needs to be acylated (e.g., with trifluoroacetic anhydride), as the ester group is already present. sigmaaldrich.com

The pioneering work in this field involved separating amino acid esters on chiral stationary phases. hplc.sk Modern chiral GC heavily relies on CSPs based on derivatized cyclodextrins. researchgate.netuni-muenchen.de These cyclodextrin-based phases, such as those diluted in polysiloxane polymers, create a chiral environment within the column. researchgate.net The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the analyte. uni-muenchen.de The stability of these complexes differs for each enantiomer, resulting in different retention times. Chirasil-Val, an amino acid derivative-based CSP, is another classic phase developed for the separation of amino acid enantiomers. hplc.sk

Table 2: Common Chiral Stationary Phases for GC Analysis of Derivatized Amino Acids

CSP TypeSpecific Phase ExampleDerivatization RequiredCommon Analytes
Cyclodextrin-Based DERIVATIZED β-DEX, HYDRODEX®Yes (e.g., acylation)Amino acid esters, alcohols, ketones
Amino Acid Derivative Chirasil®-ValYes (e.g., esterification, acylation)Amino acids
Metal Organic Frameworks (MOFs) CC3-R, CC9YesAlcohols, amines, esters

Spectroscopic Characterization of Stereoisomers

Spectroscopic methods provide invaluable information about the three-dimensional structure of molecules. While standard spectroscopic techniques cannot differentiate between enantiomers, they are powerful tools for analyzing diastereomers, which is a key principle in the stereochemical analysis of chiral compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. Enantiomers, by definition, have identical NMR spectra in an achiral solvent. However, if a mixture of enantiomers is converted into a mixture of diastereomers, their NMR spectra will differ. wikipedia.org Diastereomers have distinct physical properties and, consequently, their corresponding nuclei will reside in slightly different electronic environments, leading to different chemical shifts in the NMR spectrum. nih.gov

This principle is exploited by reacting the enantiomeric mixture with a single, pure enantiomer of another chiral compound, known as a chiral derivatizing agent, to form a pair of diastereomers. The resulting diastereomers can then be distinguished and quantified by analyzing their unique NMR signals. wikipedia.org Advanced NMR techniques, such as 1D and 2D NOESY/EXSY, can also be used to detect and study equilibrating diastereomers, even when one is present in a very small amount. nih.gov

To enable NMR analysis of enantiomers, they are often converted into diastereomers using a chiral derivatizing agent (CDA). wikipedia.org A CDA must be enantiomerically pure and react with the analyte to form a stable covalent bond without causing racemization. wikipedia.org Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic example of a CDA used to determine the configuration of chiral amines and alcohols. wikipedia.orgtcichemicals.com

For this compound, its primary amine group can react with an enantiomerically pure CDA, such as (S)-Mosher's acid chloride, to form a pair of diastereomeric amides. These diastereomers will exhibit different chemical shifts for protons and carbons near the newly formed chiral center, allowing for the determination of the enantiomeric excess (ee) of the original sample by integrating the corresponding peaks in the ¹H or ¹³C NMR spectrum. wikipedia.org Other reagents, such as α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), have also been developed as effective CDAs. wikipedia.org

Table 3: Selected Chiral Derivatizing Agents (CDAs) for NMR Analysis

Agent NameAcronymReactive Functional Group of AnalytePrinciple
α-Methoxy-α-(trifluoromethyl)phenylacetic acid MTPA (Mosher's acid)Alcohols, AminesForms diastereomeric esters or amides with distinct NMR shifts. wikipedia.orgtcichemicals.com
2-Methoxy-2-(1-naphthyl)propionic acid MαNPAlcoholsNaphthalene moiety provides strong anisotropic effects for better signal dispersion. tcichemicals.com
α-Cyano-α-fluoro(2-naphthyl)-acetic acid 2-CFNAAlcoholsAn alternative to Mosher's acid, shown to be superior for some primary alcohols. wikipedia.org
N-3,5-Dinitrobenzoyl (N-DNB) amino acids N/AAminesUsed with a chiral solvating agent to induce NMR differentiation. mdpi.com

Optical Rotation and Circular Dichroism Spectroscopy for Chiral Identification

Optical methods are foundational in the study of chirality. They are based on the interaction of chiral molecules with plane-polarized light.

Optical Rotation

Optically active compounds, like this compound, have the ability to rotate the plane of plane-polarized light. masterorganicchemistry.com This phenomenon is measured using a polarimeter, and the observed rotation (α) is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light. masterorganicchemistry.comyoutube.com

To create a standardized value for comparison, the specific rotation [α] is calculated. It is an intrinsic physical property of a pure enantiomer. libretexts.org The formula for specific rotation is:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature (in °C).

λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL. masterorganicchemistry.com

The (R)-enantiomer will rotate light by the exact same magnitude but in the opposite direction to its (S)-enantiomer counterpart. masterorganicchemistry.com This property is a fundamental identifier for a specific enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral analyte. nih.gov An achiral molecule will not exhibit a CD signal.

For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint related to its absolute configuration. The spectrum of its enantiomer, (S)-amino-phenyl-acetic acid ethyl ester, will be a mirror image. metu.edu.tr CD spectroscopy is particularly sensitive to the stereochemical arrangement of atoms and chromophores within the molecule, making it an excellent tool for confirming chiral identity and studying conformational properties in solution. nih.govrsc.org

Emerging Research Frontiers and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies for Chiral Amino Esters

The synthesis of enantiomerically pure amino esters like (R)-amino-phenyl-acetic acid ethyl ester is a cornerstone of modern organic chemistry. Current research is heavily focused on developing methodologies that are not only efficient in terms of yield and enantioselectivity but are also environmentally benign and sustainable.

Green chemistry principles are increasingly being integrated into synthetic routes. manchesterorganics.comchemspider.com This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with greener alternatives. manchesterorganics.com For instance, methods that reduce the number of synthetic steps, such as multicomponent reactions, are gaining prominence for the synthesis of amino acid derivatives. nih.gov The use of microwave irradiation has also been explored as a green method for synthesizing related compounds like ethyl cinnamates, demonstrating the potential for energy-efficient processes. chemspider.commdpi.com

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines with high enantioselectivity. nih.govorgsyn.org Recent advancements have seen the development of novel chiral phosphorus ligands and metal complexes that exhibit outstanding catalytic activity under mild conditions. nih.gov Another sustainable approach involves the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. researchgate.net Chiral aldehyde catalysis, for example, has emerged as an effective strategy for the asymmetric α-functionalization of N-unprotected amino esters. researchgate.net

Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Amino Esters

Methodology Key Features Advantages Representative Catalyst/Reagent
Green Chemistry Use of renewable resources, safer solvents, energy efficiency. Reduced environmental impact, improved safety. Bio-based solvents (e.g., ethyl lactate) sigmaaldrich.com, microwave irradiation chemspider.com.
Multicomponent Reactions Multiple bonds formed in a single operation. High atom economy, reduced waste, operational simplicity. Palladium/chiral aldehyde co-catalysis nih.gov.
Asymmetric Hydrogenation Direct reduction of prochiral precursors. High enantioselectivity, high yields. Chiral Iridium or Rhodium complexes with phosphorus ligands nih.govorgsyn.org.
Organocatalysis Metal-free catalysis. Low toxicity, readily available catalysts, operational simplicity. Chiral BINOL-derived aldehydes researchgate.net.

Rational Design and Discovery of Novel Biocatalysts for Enantioselective Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. chemspider.com The use of enzymes offers unparalleled stereoselectivity under mild reaction conditions. For the synthesis of chiral amines and their esters, several classes of enzymes are of particular interest.

Transaminases (TAms) are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netresearchgate.net Significant research has focused on the discovery of novel TAms from various microbial sources and their improvement through protein engineering techniques like directed evolution and computational redesign. nih.govresearchgate.netrsc.org These efforts have expanded the substrate scope of TAms to include bulkier molecules and have enhanced their stability and activity. nih.govnih.gov For example, engineered transaminases have been successfully applied in the industrial synthesis of sitagliptin (B1680988), a pharmaceutical containing a chiral amine. nih.govsigmaaldrich.com

Other important enzymes include amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones, and amine oxidases, which can be used in deracemization processes. nih.govnih.gov The dynamic kinetic resolution (DKR) of racemic amino esters is another highly effective biocatalytic strategy. This approach combines in-situ racemization of the undesired enantiomer with the stereoselective transformation of the desired one, theoretically allowing for a 100% yield of the enantiopure product. Lipases have been shown to catalyze the ammonolysis of phenylglycine methyl ester in a DKR process to produce D-phenylglycine amide with high enantiomeric excess. nih.gov

Table 2: Key Biocatalysts for Chiral Amine and Ester Synthesis

Biocatalyst Class Reaction Type Key Advantages Example Application
Transaminases (TAms) Asymmetric amination of ketones High stereoselectivity, broad substrate scope (engineered) Synthesis of sitagliptin nih.govsigmaaldrich.com
Amine Dehydrogenases (AmDHs) Reductive amination of ketones Uses ammonia (B1221849) as an amine donor Synthesis of various chiral amines nih.govnih.gov
Amine Oxidases Oxidative deamination (for deracemization) High selectivity for one enantiomer Deracemization of bulky aromatic amines nih.gov
Lipases Enantioselective acylation/ammonolysis High enantioselectivity, use in DKR DKR of phenylglycine methyl ester nih.gov
Nitrilases Enantioselective hydrolysis of nitriles Direct conversion of nitriles to acids DKR of phenylglycinonitrile wikipedia.org

Exploration of New Chemical Reactivity and Derivatization Pathways for Advanced Scaffolds

This compound is not only a target molecule but also a versatile starting material for the synthesis of more complex and functionally rich molecular architectures. The exploration of its chemical reactivity and the development of novel derivatization pathways are crucial for accessing advanced scaffolds with potential applications in medicinal chemistry and materials science.

The amino and ester functionalities of the molecule provide two reactive handles for further chemical modification. Derivatization often involves reactions such as N-acylation, N-alkylation, and transformations of the ester group. wikipedia.org These modifications can be used to incorporate the phenylglycine motif into larger molecules, such as peptides or macrocycles. For example, phenylglycine derivatives have been used as key building blocks in the design and synthesis of potent macrocyclic inhibitors of Factor VIIa, a protein involved in blood coagulation. nih.govrsc.org

Furthermore, the chiral center of this compound can be used to control the stereochemistry of subsequent reactions, enabling the diastereoselective synthesis of complex molecules with multiple stereocenters. The use of chiral auxiliaries derived from amino acids is a well-established strategy in asymmetric synthesis. sigmaaldrich.com Recent research has focused on developing multicomponent reactions that utilize amino acid esters to construct complex β-amino carbonyl compounds with high diastereoselectivity. manchesterorganics.com The development of new catalytic systems, such as those based on chiral pyridoxal (B1214274) catalysts, allows for the direct enantioselective allylic alkylation of α-amino esters to generate quaternary glutamic acid derivatives. nih.gov

Advanced Computational Chemistry in Stereoselectivity Prediction and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the prediction of stereoselectivity. For the synthesis of chiral compounds like this compound, computational methods are increasingly used to guide the design of catalysts and to understand the origins of enantioselectivity.

Density Functional Theory (DFT) is a powerful quantum chemical method used to model reaction pathways and transition states. wikipedia.org By calculating the energy barriers for the formation of different stereoisomers, DFT can help to rationalize and predict the outcome of asymmetric reactions. researchgate.net This approach has been successfully applied to study transition-metal-catalyzed hydrogenations and organocatalytic reactions. researchgate.netnih.gov

The prediction of enantioselectivity in biocatalysis presents a greater challenge due to the complexity of enzyme systems. However, the development of hybrid quantum mechanics/molecular mechanics (QM/MM) methods allows for the modeling of the enzymatic active site with high accuracy. mdpi.com These methods have been used to study the enantioselectivity of enzymes like ketoreductases and to guide protein engineering efforts. mdpi.com More recently, machine learning (ML) has emerged as a promising approach to predict the enantioselectivity of biocatalysts. rsc.org By training models on large datasets of experimental results, ML can identify complex relationships between the structure of a substrate or catalyst and the stereochemical outcome of a reaction. rsc.org

Table 3: Computational Approaches in Asymmetric Synthesis

Computational Method Application Key Insights Provided
Density Functional Theory (DFT) Elucidation of reaction mechanisms in organo- and metal-catalysis. Transition state energies, prediction of stereochemical outcomes. researchgate.netwikipedia.org
QM/MM Modeling of enzyme active sites and reactions. Understanding the origin of enzyme stereoselectivity, guiding protein engineering. mdpi.com
Molecular Dynamics (MD) Simulations Studying enzyme-substrate interactions and conformational changes. Rationalizing observed selectivities, identifying key residues for mutagenesis. nih.gov
Machine Learning (ML) Predicting biocatalytic enantioselectivity from sequence or substrate data. High-throughput screening of catalysts, identifying structure-activity relationships. rsc.org

Expansion into Emerging Areas of Chemical Science and Interdisciplinary Applications

The unique properties of this compound and its derivatives make them valuable in a range of emerging and interdisciplinary fields beyond traditional pharmaceutical applications. Their chirality, combined with their chemical functionality, allows for their use in materials science, chemical biology, and as building blocks for complex molecular systems.

In materials science, chiral molecules are being explored for the development of novel functional materials. For example, phenylglycine amphiphiles have been shown to self-assemble with metal ions to form chiral nanoribbons that act as supramolecular nanozymes for enantioselective catalysis. rsc.org This demonstrates the potential for using simple chiral building blocks to create complex, functional nanoscale systems. Phenylglycine derivatives have also been investigated as co-initiators in radical photopolymerization, which has applications in the preparation of biocompatible materials like hydrogels. researchgate.net

In the realm of chemical biology, chiral amino acids and their esters are fundamental tools for probing and manipulating biological systems. They can be incorporated into peptides to study protein structure and function or used to create probes for chiral recognition. mdpi.com For instance, a glucose-based macrocyclic receptor has been designed for the chiral recognition of amino acid esters in aqueous environments. researchgate.net

Furthermore, this compound serves as a crucial chiral building block in the total synthesis of complex natural products and other biologically active molecules. arkat-usa.org Its rigid phenyl group and defined stereochemistry make it an ideal starting point for constructing intricate three-dimensional structures. The ability to introduce this chiral motif early in a synthetic sequence allows for the stereocontrolled elaboration of complex molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the enantiomeric purity of (R)-amino-phenyl-acetic acid ethyl ester?

  • Methodological Answer : Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis. For HPLC, columns like Chiralpak AD-H or OD-H are recommended, with mobile phases containing hexane/isopropanol mixtures . Polarimetric analysis can supplement these methods by measuring optical rotation, but it requires high-purity samples. Quantitative validation should follow protocols from amino acid analysis standards, such as pre-column derivatization with Marfey’s reagent to enhance UV detection sensitivity .

Q. How can the ester group in this compound be selectively hydrolyzed without racemization?

  • Methodological Answer : Controlled hydrolysis under mild alkaline conditions (e.g., NaOH in aqueous ethanol at 0–5°C) minimizes racemization. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-hydrolysis, the product is neutralized with dilute HCl and extracted with ethyl acetate. Racemization risk is assessed by comparing optical rotation pre- and post-hydrolysis .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the ester and amino functional groups. For example, the ethyl ester’s triplet (~1.2 ppm) and quartet (~4.1 ppm) in ¹H NMR confirm the ester moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1740 cm⁻¹ (ester) and NH₂ bends at ~1600 cm⁻¹. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in stereochemical purity or assay conditions. To address this:

Re-synthesize and revalidate : Ensure enantiomeric purity via chiral HPLC and quantify impurities using calibration curves .

Standardize bioassays : Use reference compounds (e.g., (S)-enantiomer controls) and replicate experiments across multiple cell lines or enzyme batches.

Statistical analysis : Apply ANOVA to compare datasets, accounting for batch effects and instrumental variability .

Q. What strategies are recommended for designing a scalable synthesis route with minimal byproducts?

  • Methodological Answer :

Optimize coupling reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between (R)-2-amino-phenyl-acetic acid and ethanol, with in-situ activation to reduce dimerization.

Process monitoring : Implement inline FTIR or Raman spectroscopy to track reaction intermediates and adjust reagent stoichiometry dynamically.

Byproduct mitigation : Employ orthogonal purification techniques (e.g., sequential recrystallization and flash chromatography) guided by TLC and MS data .

Q. How should researchers analyze conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

Design a stability study : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C and 40°C. Analyze degradation products via LC-MS at intervals (0, 24, 48 hours).

Kinetic modeling : Use first-order kinetics to calculate degradation rate constants (k) and half-lives (t₁/₂). Compare Arrhenius plots to identify pH-dependent activation energies.

Cross-validate with orthogonal methods : Confirm hydrolytic pathways using ¹H NMR to detect free amino acid or ester breakdown products .

Data Presentation and Experimental Design Guidelines

Q. What are best practices for presenting synthetic yield and purity data in publications?

  • Methodological Answer :

  • Tabulate data : Include columns for batch number, yield (%), enantiomeric excess (ee%), and purity (HPLC area%). Use footnotes to detail chromatography conditions (e.g., column type, mobile phase).
  • Statistical reporting : Provide mean ± standard deviation (SD) for triplicate experiments. For example:
BatchYield (%)ee%Purity (%)
178 ± 2.19899.5
  • Reference protocols : Cite amino acid analysis standards (e.g., Rutherfurd et al., 2009) for reproducibility .

Q. How to design a study comparing the catalytic efficiency of enzymes using this compound as a substrate?

  • Methodological Answer :

Define kinetic parameters : Measure KmK_m and VmaxV_{max} using Michaelis-Menten plots. Use substrate concentrations spanning 0.5–5× KmK_m.

Control for stereoselectivity : Include (S)-enantiomer controls to assess enzyme specificity.

Data normalization : Express activity as μmol product/min/mg enzyme, with error bars representing triplicate SD. Use nonlinear regression tools (e.g., GraphPad Prism) for curve fitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.